Anthralin
Overview
Description
Anthralin, also known as dithranol, is a hydroxyanthrone, anthracene derivative . It is used in medications applied to the skin of people with psoriasis . It is available only with a doctor’s prescription in the U.S .
Synthesis Analysis
Anthralin synthesis involves several steps . The commercially available 14C-source [2-14C]-cyanoacetic acid (1) is esterified with diazo-methane to give the required methyl [2-14C]-cyanoacetate (2). Ester 2, upon reaction with the aryne obtained from 3-bromoanisole and lithium diisopropylamide (LDA), gave [10-14C]-10-cyano-9-hydroxy-1,8-dimethoxyanthracene (3) directly. Oxidation of 3 with hydrogen peroxide in alkaline solution gave [10-14C]-1,8-dimethoxy-9,10-anthracenedione (4) in 80% yield. Final reduction of 4 with SnCl2 in acetic acid/hydrochloric acid proceeded with concomitant ether cleavage and cleanly produced [10-14C]-anthralin (5) in 86% yield .Molecular Structure Analysis
Anthralin has a molecular formula of C14H10O3 . Its IUPAC Standard InChI is InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-7,15-17H .Chemical Reactions Analysis
Anthralin’s chemical reactions are complex and involve interactions with various cellular targets . It is known to inhibit the proliferation of keratinocytes .Scientific Research Applications
1. Restoration of Hair Growth in Alopecia Areata
Anthralin has shown potential in treating alopecia areata (AA), a condition characterized by hair loss. A study conducted on C3H/HeJ mice, which have an AA-like disease, demonstrated that topical application of anthralin resulted in hair regrowth in a significant number of mice. The study suggests that anthralin's effectiveness in AA might be linked to its impact on specific cytokines, highlighting its potential as a therapy for this condition (Tang et al., 2004).
2. Psoriasis Treatment and its Mechanisms
Anthralin is a recognized agent for the treatment of psoriasis. Its antipsoriatic efficacy is attributed to its redox activity, which leads to the generation of free radicals. These radicals play a role in chemical lesions in cellular macromolecules such as DNA, lipid membranes, and enzymes, which are associated with anthralin's therapeutic effects in psoriasis (Müller, 1997).
3. Modulation of Proinflammatory Cytokines
Anthralin's effectiveness in reducing inflammation is linked to its impact on proinflammatory cytokines. It has been shown to inhibit the secretion of cytokines like IL-6, IL-8, and TNF-α in human monocytes. This property is important for psoriatic tissue reaction and indicates anthralin's potential in inflammatory skin conditions (Mrowietz et al., 1997).
4. Interaction with Keratinocyte Mitochondria
Research indicates that anthralin accumulates in keratinocyte mitochondria and disrupts mitochondrial function. This disruption is significant as it could reduce the energy supply in epidermal cells, which may partly explain anthralin's therapeutic efficiency in psoriasis (Morlière et al., 1985).
5. Potential for Improved Derivatives
Anthralin's structure and pharmacology have prompted investigations into more favorable derivatives. Studies have explored derivatives that might be more antiproliferative and less toxic than anthralin itself, indicating the possibility of developing more effective and safer topical therapies (Mahrle et al., 1994).
Safety And Hazards
Future Directions
Recent research suggests that Anthralin-loaded liposomal and ethosomal preparations could enhance Anthralin’s efficacy against psoriasis and reduce its side effects . Additionally, the role of the serotonin system in psoriasis is being studied, and there is interest in the effects of antidepressants on the physical symptoms of this disease .
properties
IUPAC Name |
1,8-dihydroxy-10H-anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWLKWWNNJHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Record name | ANTHRALIN | |
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DSSTOX Substance ID |
DTXSID7024538 | |
Record name | Anthralin | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |
Record name | ANTHRALIN | |
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Record name | 1,8,9-Anthracenetriol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |
Record name | ANTHRALIN | |
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Record name | Anthralin | |
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Mechanism of Action |
Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria. | |
Record name | Anthralin | |
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Product Name |
Anthralin | |
CAS RN |
1143-38-0 | |
Record name | ANTHRALIN | |
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Record name | Dithranol | |
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Record name | anthralin | |
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Record name | 1,8-Dihydroxyanthrone | |
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Record name | Anthralin | |
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Record name | 1,8-dihydroxyanthracen-9(10H)-one | |
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Record name | ANTHRALIN | |
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Melting Point |
349 to 358 °F (NTP, 1992), 178-182 °C | |
Record name | ANTHRALIN | |
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Record name | Anthralin | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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